Benzeneacetic acid, 3-(bromomethyl)-, methyl ester
Overview
Description
Benzeneacetic acid, 3-(bromomethyl)-, methyl ester is an organic compound with the molecular formula C10H11BrO2. It is a derivative of benzeneacetic acid where a bromomethyl group is attached to the benzene ring and the carboxylic acid group is esterified with methanol. This compound is known for its applications in organic synthesis and as an intermediate in the production of various chemicals.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Benzeneacetic acid, 3-(bromomethyl)-, methyl ester typically involves the bromination of benzeneacetic acid followed by esterification. One common method is:
Bromination: Benzeneacetic acid is treated with bromine in the presence of a catalyst such as iron(III) bromide to introduce the bromomethyl group.
Esterification: The brominated product is then reacted with methanol in the presence of an acid catalyst like sulfuric acid to form the methyl ester.
Industrial Production Methods
In industrial settings, the production of this compound follows similar steps but on a larger scale. The processes are optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
Benzeneacetic acid, 3-(bromomethyl)-, methyl ester undergoes various chemical reactions, including:
Nucleophilic Substitution: The bromomethyl group can be substituted by nucleophiles such as amines, thiols, or alkoxides.
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium azide or potassium thiocyanate in polar aprotic solvents.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Major Products
Nucleophilic Substitution: Products include substituted benzeneacetic acid derivatives.
Oxidation: Products include benzeneacetic acid or benzoyl derivatives.
Reduction: Products include benzeneethanol derivatives.
Scientific Research Applications
Benzeneacetic acid, 3-(bromomethyl)-, methyl ester is used in various scientific research applications:
Chemistry: As an intermediate in the synthesis of complex organic molecules.
Biology: In the study of enzyme mechanisms and as a probe in biochemical assays.
Medicine: As a precursor in the synthesis of pharmaceuticals and bioactive compounds.
Industry: In the production of polymers, resins, and specialty chemicals.
Mechanism of Action
The mechanism of action of Benzeneacetic acid, 3-(bromomethyl)-, methyl ester involves its reactivity towards nucleophiles and electrophiles. The bromomethyl group is highly reactive, making it a useful intermediate in various chemical reactions. The ester group can undergo hydrolysis or transesterification, providing versatility in synthetic applications.
Comparison with Similar Compounds
Similar Compounds
- Benzeneacetic acid, α-bromo-, methyl ester
- Benzeneacetic acid, methyl ester
- Benzeneacetic acid, α-ethyl-, ethyl ester
Uniqueness
Benzeneacetic acid, 3-(bromomethyl)-, methyl ester is unique due to the presence of the bromomethyl group, which imparts distinct reactivity compared to other benzeneacetic acid derivatives. This makes it particularly valuable in synthetic organic chemistry for introducing functional groups and building complex molecular structures.
Properties
IUPAC Name |
methyl 2-[3-(bromomethyl)phenyl]acetate | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11BrO2/c1-13-10(12)6-8-3-2-4-9(5-8)7-11/h2-5H,6-7H2,1H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YPHYEUAIDAUFAH-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CC1=CC(=CC=C1)CBr | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11BrO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50434210 | |
Record name | (3-Bromomethyl-phenyl)-acetic acid methyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50434210 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
243.10 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
104508-22-7 | |
Record name | (3-Bromomethyl-phenyl)-acetic acid methyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50434210 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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